molecular formula C17H21N3S B4138208 1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine

1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B4138208
M. Wt: 299.4 g/mol
InChI Key: WHNUIJKIUKRIFJ-UHFFFAOYSA-N
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Description

1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.

    Thienylmethylation: Finally, the compound is reacted with 2-thienylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or the thienylmethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or thienylmethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Pentyl-N-[(thiophen-2-YL)methyl]-1H-1,3-benzodiazol-2-amine: can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-pentyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-2-3-6-11-20-16-10-5-4-9-15(16)19-17(20)18-13-14-8-7-12-21-14/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUIJKIUKRIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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